7-Methyl-7-octen-5-YN-3-OL
Overview
Description
7-Methyl-7-octen-5-yn-3-ol is an organic compound with the chemical formula C10H16O . It is a colorless liquid with a fragrant fruit aroma . The IUPAC name for this compound is 7-methyloct-7-en-5-yn-3-ol .
Synthesis Analysis
The synthesis of this compound involves various methods. One common method is through the sodium salt of caprylic acid and 3-bromopyridine reaction, followed by reduction, deprotection, and other steps .Molecular Structure Analysis
The molecular formula of this compound is C9H14O . The structure includes a carbon-carbon triple bond, which is a characteristic feature of alkynes . The SMILES representation of the molecule is CCC(CC#CC(=C)C)O .Physical and Chemical Properties Analysis
This compound has a boiling point of about 217.3ºC at 760 mmHg . Its density is about 0.902±0.06 g/cm3 . The compound has a molar mass of 138.21 . It also has a flash point of 91.8°C .Scientific Research Applications
Plant Defense Mechanisms
- Volatile Metabolite in Plant Defense : 1-Octen-3-ol, a volatile metabolite produced by mold fungi, has been shown to induce defense genes in Arabidopsis plants, enhancing resistance against Botrytis cinerea. This suggests a role for similar compounds in plant defense mechanisms (Kishimoto et al., 2007).
Chemical Synthesis and Reactivity
- Hydroboration of Myrcene : A study on the hydroboration of myrcene, a compound related to 7-Methyl-7-octen-5-YN-3-OL, discusses the selective placement of boron atoms in organic compounds, which is crucial for various chemical syntheses (Brown et al., 1963).
- Cyclisation of Alcohols : Research on the cyclisation of 2-methylbut-3-yn-2-ol to cyclo-octatetraene derivatives indicates potential applications in the synthesis of complex organic compounds (Chini et al., 1967).
Biofuels and Antifungal Activity
- Biofuels from Microorganism Metabolism : A study investigates the anti-knock properties of biofuels produced from microorganism metabolism, including compounds like 3-methyl-2-buten-1-ol, which are structurally related to this compound (Mack et al., 2014).
- Antifungal Activity : The synthesis of 7-methyl-7-hydroxy-2,3-benzo[c]octa-1,6-olide, an analog of a natural product, shows strong antifungal activity against Alternaria solani, suggesting potentialfor similar compounds like this compound in antifungal applications (Zhao et al., 2014).
Molecular Modeling and Synthesis
- Musks by Ring-Closing Alkyne Metathesis : A study on the synthesis of macrocyclic musks involves processes like ring-closing alkyne metathesis, which could be relevant for synthesizing derivatives of this compound (Kraft & Berthold, 2008).
Catalytic Reactions
- Rhodium(I)-Catalysed Dimerisation : A study demonstrates the dimerisation of terminal acetylenes like Oct-1-yne at room temperature, hinting at possible catalytic reactions involving this compound (Carlton & Read, 1978).
Potential Applications in Fragrances
- Synthesis of Fragrance Compounds : The synthesis of potent musk odorants, as shown in the study by Kraft & Berthold (2008), suggests potential applications of this compound in fragrance industries.
Enzymatic Reactions
- Enzymatic Epoxidation : Research on enzymatic epoxidation indicates the versatility of enzyme systems in transforming compounds like 1,7-octadiene to epoxides, which could be applied to similar compounds (May & Abbott, 1973).
Safety and Hazards
7-Methyl-7-octen-5-yn-3-ol poses certain safety risks. It is recommended to wear appropriate personal protective equipment such as chemical goggles and gloves during use or handling . Contact with skin and eyes should be avoided . If exposed, rinse immediately with clean water and seek medical help . The compound should be stored in a dark, well-ventilated place, away from fire and flammable materials .
Properties
IUPAC Name |
7-methyloct-7-en-5-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h9-10H,2,4,7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMIXYCYQYWHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470127 | |
Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87371-34-4 | |
Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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